Home > Products > Screening Compounds P75366 > Substance P (3-11)
Substance P (3-11) - 51165-11-8

Substance P (3-11)

Catalog Number: EVT-3190200
CAS Number: 51165-11-8
Molecular Formula: C52H79N13O11S
Molecular Weight: 1094.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Substance P is derived from the preprotachykinin A gene and is widely distributed in the central nervous system, peripheral nervous system, and immune cells. The full peptide consists of the sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. The fragment Substance P (3-11) specifically refers to the sequence Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, which retains significant biological activity related to neurotransmission and nociception. This fragment has been identified as a major metabolite formed at the blood-brain barrier during the metabolism of Substance P .

Synthesis Analysis

Substance P (3-11) can be synthesized using solid-phase peptide synthesis techniques. A common method involves:

  1. Solid-Phase Peptide Synthesis: Utilization of an Applied Biosystems 433A Peptide Synthesizer to sequentially add protected amino acids to a resin.
  2. Deprotection: The amino acid side chains are deprotected after each addition to allow for further coupling.
  3. Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a suitable cleavage reagent.
  4. Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve a purity level of ≥ 95% .

The synthesis conditions typically involve maintaining specific temperatures and pH levels to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of Substance P (3-11) can be described by its amino acid sequence and spatial configuration:

  • Molecular Formula: C₅₃H₈₁N₁₁O₁₄S
  • Molecular Weight: Approximately 1093.56 g/mol .
  • Structural Features: The peptide exhibits a characteristic backbone structure with specific side chains that contribute to its biological activity. Notably, the presence of proline residues introduces conformational flexibility, which can influence receptor binding and activity.

The structural analysis also indicates that Substance P (3-11) can undergo configurational changes affecting its stability and interaction with receptors .

Chemical Reactions Analysis

Substance P (3-11) participates in various chemical reactions primarily involving hydrolysis and peptide bond cleavage:

  1. Cleavage Reactions: In physiological conditions, Substance P can be cleaved into smaller fragments such as Substance P (5-11) through enzymatic action or under acidic conditions .
  2. Protonation Events: At elevated temperatures (55 °C to 75 °C), protonation events occur, leading to changes in the charge state of the peptide, which affects its reactivity .

These reactions are critical for understanding how Substance P (3-11) behaves in biological systems and its metabolic pathways.

Mechanism of Action

Substance P (3-11) operates primarily through interactions with neurokinin receptors, particularly neurokinin receptor 1:

  • Receptor Binding: The binding affinity of Substance P (3-11) for neurokinin receptors facilitates neurotransmission related to pain and inflammation.
  • Signal Transduction: Upon binding, it activates intracellular signaling pathways that involve phospholipase C activation leading to increased intracellular calcium levels and subsequent physiological responses .

The mechanism involves conformational changes in both the peptide and receptor that enhance signaling efficacy.

Physical and Chemical Properties Analysis

Substance P (3-11) exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and ethanol, making it suitable for various experimental applications .
  • Stability: The half-life of Substance P (3-11) at elevated temperatures is approximately 30 hours, indicating good thermal stability under specific conditions .
  • pH Sensitivity: Its stability can be affected by pH levels; thus, maintaining an optimal pH during experiments is crucial.

These properties are essential for its application in biochemical research and therapeutic contexts.

Applications

Substance P (3-11) has several scientific applications:

  1. Neuroscience Research: It serves as a model compound for studying pain mechanisms and neurotransmitter functions in the central nervous system.
  2. Pharmacological Studies: Due to its role in nociception, it is used in developing analgesics targeting neurokinin receptors.
  3. Metabolism Studies: Understanding its metabolism at the blood-brain barrier aids in comprehending drug delivery systems across this critical interface .
Introduction to Substance P (3-11) Fragment Pharmacology

Substance P (3-11) (SP(3-11)) is a C-terminal truncated metabolite of the undecapeptide Substance P (SP), with the amino acid sequence KPQQFFGLM-NH₂ and molecular weight 1,094.33 g/mol (CAS No. 51165-11-8) [3]. This nonapeptide retains selective bioactivity distinct from its parent peptide, serving as a critical tool for probing neuropeptide fragmentation and receptor signaling mechanisms. Unlike full-length SP (RPKPQQFFGLM-NH₂), SP(3-11) lacks the N-terminal Arg¹-Pro² residues, altering its receptor affinity profile while preserving key interactions with tachykinin receptors and novel targets like MRGPRX2 [3] [8]. Its discovery emerged from efforts to map structure-activity relationships (SAR) of tachykinins, revealing how proteolytic processing generates fragments with specialized functions in inflammation, chemotaxis, and nociception [7] [8].

Bioactive Fragment Derivation from Precursor Tachykinins

SP(3-11) is generated through enzymatic cleavage of Substance P, primarily by endopeptidases (e.g., neprilysin) and dipeptidyl peptidase IV (DPP-IV) [8] [11]. The TAC1 gene encodes preprotachykinin A, which undergoes alternative splicing to yield SP and other tachykinins (e.g., neurokinin A). Post-secretory processing then produces SP(3-11) via stepwise N-terminal truncation:

  • Initial cleavage: Endopeptidases hydrolyze SP between Arg¹-Pro² or Pro²-Lys³ bonds.
  • Secondary metabolism: DPP-IV removes N-terminal dipeptides, yielding SP(3-11) [8].

Structurally, SP(3-11) retains the C-terminal motif Phe⁷-Phe⁸-Gly⁹-Leu¹⁰-Met¹¹-NH₂, which is conserved across tachykinins and essential for receptor binding. However, the loss of Arg¹-Pro² reduces its affinity for the neurokinin-1 receptor (NK1R) while enhancing stability. Unlike SP(1–9) (a major endogenous metabolite), SP(3-11) resists rapid degradation by angiotensin-converting enzyme (ACE), prolonging its half-life in tissues [8] [10].

Table 1: Key Proteolytic Fragments of Substance P

FragmentSequencePrimary EnzymesReceptor Targets
SP (full-length)RPKPQQFFGLM-NH₂N/ANK1R, NK2R, MRGPRX2
SP(1–9)RPKPQQFFG-OHMatrix metalloproteinasesMRGPRX2 (weak)
SP(3–11)KPQQFFGLM-NH₂Dipeptidyl peptidase IVNK1R, MRGPRX2
SP(1–7)RPKPQQF-OHEndopeptidase 24.11Unknown non-tachykinin

Historical Context and Discovery within Neuropeptide Research

The study of SP fragments originated in the 1930s after Euler and Gaddum isolated SP from equine brain and gut extracts, noting its hypotensive and smooth muscle-stimulating properties [4] [6]. However, SP(3-11)’s significance was unrecognized until the 1980s, when SAR studies sought to develop tachykinin antagonists. Researchers synthesized SP analogs with modified C-termini (e.g., [Trp⁷,⁹,Nle¹¹]-SP(4–11)) to block NK1R in guinea pig ileum and rabbit mesenteric vein [7]. These efforts revealed that:

  • N-terminal truncation diminished NK1R affinity but unmasked activity at other receptors.
  • SP(3–11) retained smooth muscle contractility in guinea pig ileum assays, suggesting receptor promiscuity [7] [10].

In the 1990s, SP(3–11) gained attention for its ability to cross the blood-brain barrier (BBB) with a permeation rate of 1.92 × 10⁻⁵ cm/s in bovine brain microvascular endothelial cell (BBMEC) monolayers [3]. This contrasted with full-length SP, which is BBB-impermeable due to its size and charge. SP(3–11)’s BBB penetration implicated it in central nociceptive modulation, though its endogenous presence in the CNS remains debated.

Theoretical Frameworks for Fragment-Specific Biological Roles

Three hypotheses explain SP(3–11)’s bioactivity:

  • Receptor Subtype Selectivity Theory:SP(3–11) binds NK1R with lower affinity than SP but activates MRGPRX2 (Mas-related G protein-coupled receptor X2) on mast cells and monocytes. MRGPRX2 recognizes the polycationic N-terminus (Lys³-Pro⁴) of SP(3–11), triggering calcium flux and chemotaxis [8] [3]. In contrast, NK1R requires the intact C-terminus and full-length SP for efficient coupling to Gq/11 proteins [4] [5]. This dichotomy explains why SP(3–11) potently recruits immune cells but weakly induces neurogenic inflammation.

  • Metabolic Intermediate Hypothesis:As a stable metabolite, SP(3–11) extends SP’s signaling radius. It accumulates in inflamed tissues where peptidases (e.g., DPP-IV) are upregulated, acting as a long-distance chemoattractant. SP(3–11) promotes monocyte migration at nanomolar concentrations in Boyden chamber assays—a role not shared by SP(1–7) [3] [8].

  • Membrane Interaction Framework:SP(3–11)’s amphipathic nature (N-terminal cationic, C-terminal hydrophobic) enables direct phospholipid bilayer interactions. This facilitates receptor clustering in lipid rafts or endocytosis-independent signaling, bypassing classical NK1R internalization pathways [4] [6].

Table 2: Key Research Findings on SP(3–11) Bioactivity

Biological FunctionExperimental ModelKey FindingsReference
Monocyte ChemotaxisHuman monocytes (Boyden chamber)EC₅₀ ~100 nM; blocked by MRGPRX2 inhibitors [3]
BBB PermeationBBMEC monolayersPermeation rate: 1.92 × 10⁻⁵ cm/s [3]
Mast Cell ActivationLAD2 human mast cellsInduced β-hexosaminidase release via MRGPRX2 [8]
Smooth Muscle ContractionGuinea pig ileumEC₅₀ comparable to SP (1–11) [7]

Properties

CAS Number

51165-11-8

Product Name

Substance P (3-11)

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide

Molecular Formula

C52H79N13O11S

Molecular Weight

1094.3 g/mol

InChI

InChI=1S/C52H79N13O11S/c1-31(2)27-38(63-46(70)34(54)23-26-77-3)47(71)58-30-44(68)59-39(28-32-13-6-4-7-14-32)49(73)64-40(29-33-15-8-5-9-16-33)50(74)61-36(19-21-42(55)66)48(72)62-37(20-22-43(56)67)52(76)65-25-12-18-41(65)51(75)60-35(45(57)69)17-10-11-24-53/h4-9,13-16,31,34-41H,10-12,17-30,53-54H2,1-3H3,(H2,55,66)(H2,56,67)(H2,57,69)(H,58,71)(H,59,68)(H,60,75)(H,61,74)(H,62,72)(H,63,70)(H,64,73)/t34-,35-,36-,37-,38-,39-,40-,41-/m0/s1

InChI Key

UYNZTPCREZKCOQ-PVEGFDORSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCSC)N

Synonyms

1-des-Arg-2-des-Pro-substance P
SP(3-11)
substance P (3-11)
substance P (3-11), diacetate
substance P, dearginyl(1)-deproline(2)-
substance P, des-Arg(1)-des-Pro(2)-

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCSC)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCSC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.